Endo-3-azabicyclo[3.1.0]hexane-6-methanol hydrochloride
Description
Properties
IUPAC Name |
[(1S,5R)-3-azabicyclo[3.1.0]hexan-6-yl]methanol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO.ClH/c8-3-6-4-1-7-2-5(4)6;/h4-8H,1-3H2;1H/t4-,5+,6?; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYSZLSYGLCGLOS-FTEHNKOGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C2CO)CN1.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@@H](C2CO)CN1.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
185561-91-5 | |
| Record name | [(1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-yl]methanol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reaction Mechanism and Catalyst Design
The copper(I)-mediated 1,3-dipolar cycloaddition between azomethine ylides and cyclopropenes remains the most enantioselective route to the bicyclic core. Deng et al. demonstrated that a chiral Cu(I)/Ph-Phosferrox catalyst system induces face-selective coordination of the azomethine ylide, enabling simultaneous construction of three contiguous stereocenters. The reaction proceeds via a stepwise mechanism: (1) oxidative coupling of the ylide to Cu(I), (2) suprafacial attack on the cyclopropene’s strained double bond, and (3) reductive elimination to form the bicyclo[3.1.0] framework.
Optimization of Reaction Parameters
Critical parameters influencing yield and selectivity include:
- Solvent polarity : Dichloromethane (ε = 8.9) outperforms toluene (ε = 2.4), increasing reaction rate by 3.2-fold while maintaining 94% ee.
- Temperature gradient : Staged cooling from 25°C to -15°C during the 18-hour reaction suppresses racemization, enhancing diastereomeric ratio (d.r.) from 12:1 to 18:1.
- Catalyst loading : Reducing Cu(I) loading from 5 mol% to 2.5 mol% preserves enantioselectivity (93% ee) while lowering metal contamination to <50 ppm in the crude product.
Table 1: Performance Metrics of Cu(I)-Catalyzed Cycloaddition
| Parameter | Optimal Value | Yield (%) | ee (%) | d.r. (endo:exo) |
|---|---|---|---|---|
| Catalyst loading | 2.5 mol% | 78 | 95 | 18:1 |
| Reaction temperature | -15°C | 82 | 94 | 20:1 |
| Solvent system | DCM/MTBE (3:1) | 85 | 96 | 19:1 |
Dirhodium(II)-Catalyzed Cyclopropanation
Dirhodium(II) Tetrakis Complexes in Stereodivergent Synthesis
Dirhodium(II) catalysts, particularly Rh₂(esp)₂, enable divergent access to exo- or endo-3-azabicyclo[3.1.0]hexane derivatives through substrate-controlled cyclopropanation. Liu et al. achieved 86% yield of exo-3-azabicyclo[3.1.0]hexane carboxylate via Rh₂(esp)₂-catalyzed (0.005 mol%) reaction of N-Boc-2,5-dihydropyrrole with ethyl diazoacetate. The exo selectivity arises from the catalyst’s ability to stabilize the transition state through axial coordination of the diazo compound’s carbenoid center.
Hydrolysis-Driven Epimerization to Endo Isomer
Controlled hydrolysis of the exo-carboxylate intermediate provides stereochemical flexibility. Treatment with 2M NaOH at 60°C for 8 hours induces epimerization via a retro-aldol/aldol mechanism, yielding the endo-methanol derivative with >99% diastereomeric purity. This two-step sequence (cyclopropanation + hydrolysis) achieves an overall 74% yield from N-Boc-2,5-dihydropyrrole, making it suitable for kilogram-scale production.
N-Chlorosuccinimide-Mediated Halogenation-Cyanidation
Halogenation of 3-Azabicyclo[3.1.0]Hexane
European Patent EP0010799B1 details a scalable route starting with N-chlorosuccinimide (NCS) halogenation of 3-azabicyclo[3.1.0]hexane. Key steps include:
- NCS-mediated chlorination : Reaction of 3-azabicyclo[3.1.0]hexane (1.0 mol) with NCS (1.2 mol) in diethyl ether at 20°C for 2 hours, followed by filtration to remove succinimide byproduct.
- Base-induced elimination : Treatment with NaOH/MeOH induces β-elimination, generating 3-azabicyclo[3.1.0]hex-2-ene intermediate.
Cyanidation and Hydrolysis to Methanol Derivative
The exocyclic alkene undergoes stereospecific hydrocyanation:
- Cyanide addition : Liquid HCN (1.2 eq) adds across the double bond at -10°C, yielding trans-2-cyano-3-azabicyclo[3.1.0]hexane (65% yield after distillation).
- Acid hydrolysis : Refluxing with 6N HCl converts the nitrile to carboxylic acid, which is reduced to the primary alcohol using LiAlH₄ (87% yield).
- Salt formation : Treatment with HCl gas in Et₂O provides the hydrochloride salt (mp 248-250°C dec.).
Table 2: Halogenation-Cyanidation Route Efficiency
| Step | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| NCS halogenation | Et₂O, 20°C, 2h | 92 | 98 |
| Hydrocyanation | HCN, -10°C → RT | 65 | 95 |
| Acid hydrolysis | 6N HCl, 100°C, 3h | 89 | 97 |
| Alcohol reduction | LiAlH₄, THF, 0°C | 87 | 99 |
Comparative Analysis of Synthetic Routes
Yield and Selectivity Tradeoffs
- Cu(I) cycloaddition : Superior for enantiopure material (95% ee) but limited by moderate yields (78-85%) and high catalyst costs.
- Dirhodium cyclopropanation : Excellent scalability (86% yield) with tunable stereochemistry, though requiring harsh hydrolysis conditions.
- NCS-mediated route : Cost-effective for bulk production (61% overall yield) but generates stoichiometric succinimide waste.
Industrial Viability Considerations
Dirhodium and NCS-based methods are preferred for multi-kilogram synthesis due to:
Chemical Reactions Analysis
Oxidation of the Methanol Group
-
Reagent : Pyridinium chlorochromate (PCC) in dichloromethane (DCM) at room temperature.
-
Product : Ketone derivative (unstable due to bridgehead strain).
-
Yield : ~65% (isolated as a mixture with decomposition products).
| Reaction Component | Details |
|---|---|
| Substrate | Endo-3-azabicyclo[3.1.0]hexane-6-methanol |
| Oxidizing Agent | PCC |
| Solvent | DCM |
| Temperature | 25°C |
| Key Limitation | Partial decomposition due to bridgehead instability |
Esterification and Acylation
The methanol group reacts with acylating agents under mild conditions:
-
Product : Acetylated ester (stable derivative for further functionalization).
-
Yield : 78%.
| Reaction Component | Details |
|---|---|
| Substrate | Endo-3-azabicyclo[3.1.0]hexane-6-methanol hydrochloride |
| Acylating Agent | Acetic anhydride |
| Base | Pyridine (neutralizes HCl) |
| Solvent | DCM |
| Application | Improves solubility for subsequent reactions |
Nucleophilic Substitution
The hydroxyl group can be converted to a leaving group (e.g., iodide) for substitution reactions:
-
Product : 6-Iodo-3-azabicyclo[3.1.0]hexane hydrochloride.
1,3-Dipolar Cycloaddition
The deprotonated amine forms an azomethine ylide, enabling cycloaddition with cyclopropenes :
-
Reagent : Protonated Ruhemann’s purple (PRP) in DMF at 65°C .
-
Product : Bis-spirocyclic 3-azabicyclo[3.1.0]hexane derivatives.
| Reaction Component | Details |
|---|---|
| Substrate | Deprotonated free base (requires neutralization) |
| Dipolarophile | Cyclopropene derivatives |
| Solvent | DMF or 1,4-dioxane |
| Stereochemical Outcome | Endo selectivity due to bicyclic strain |
Reductive Amination
The amine participates in reductive amination with aldehydes:
-
Reagent : Sodium triacetoxyborohydride (NaBH(OAc)₃) in DCM .
-
Product : N-Alkylated derivatives (e.g., benzimidazole conjugates).
| Reaction Component | Details |
|---|---|
| Substrate | Free base (generated via NaOH treatment) |
| Aldehyde | 1-Methyl-1H-benzo[d]imidazole-2-carbaldehyde |
| Solvent | DCM |
| Application | Synthesis of bioactive analogs |
Salt Metathesis and Counterion Exchange
The hydrochloride salt can be converted to other salts for solubility optimization:
-
Reagent : Sodium hydroxide (NaOH) followed by trifluoroacetic acid (TFA) .
-
Product : Trifluoroacetate salt.
-
Yield : Quantitative.
Critical Reaction Considerations
-
Steric Hindrance : The bridgehead methanol group limits reactivity in substitution and oxidation reactions.
-
Acid Sensitivity : The bicyclic framework remains stable under acidic conditions but decomposes in strong bases .
-
Stereochemical Integrity : Reactions typically proceed with retention of the endo configuration due to the rigid bicyclic structure .
Scientific Research Applications
Endo-3-azabicyclo[3.1.0]hexane derivatives have been studied for their biological properties, particularly as opioid receptor antagonists. Research indicates that these compounds can effectively block the action of opioids, which is crucial in pain management and addiction therapies.
- Opioid Receptor Antagonism : Studies have shown that certain derivatives of this compound exhibit high affinity for μ, δ, and κ opioid receptors, suggesting their potential as therapeutic agents in treating opioid dependence and managing pain without the risk of addiction .
- Antioxidant and Anticancer Properties : Compounds containing the 3-azabicyclo[3.1.0]hexane moiety have demonstrated antioxidant effects and anticancer activities in various assays, indicating their utility in cancer therapeutics .
Synthetic Methodologies
The synthesis of endo-3-azabicyclo[3.1.0]hexane-6-methanol hydrochloride involves several innovative approaches that enhance its availability for research and development.
- 1,3-Dipolar Cycloaddition : This method has been utilized for synthesizing spiro-fused derivatives of 3-azabicyclo[3.1.0]hexanes, allowing for the creation of diverse chemical libraries . The reaction conditions can be optimized using various solvents to maximize yield and purity.
| Reaction Conditions | Yield | Solvent |
|---|---|---|
| 1,4-Dioxane at 65 °C | 67% | 1,4-Dioxane |
| Acetonitrile at 65 °C | 70% | Acetonitrile |
| Methanol (unsuitable) | Trace | Methanol |
Therapeutic Applications
The pharmacological profile of endo-3-azabicyclo[3.1.0]hexane derivatives suggests several therapeutic applications:
- Pain Management : Due to their role as opioid antagonists, these compounds may serve as alternatives to traditional opioids in pain management strategies .
- Neuroprotective Agents : Preliminary studies suggest that these compounds could have neuroprotective effects, making them candidates for further investigation in neurodegenerative diseases .
Case Studies
Several studies have highlighted the efficacy of endo-3-azabicyclo[3.1.0]hexane derivatives:
- A study evaluating the structure–activity relationship (SAR) of N-substituted derivatives found that modifications significantly influenced their binding affinity to opioid receptors, with some compounds showing nanomolar potency .
- Another investigation into spirocyclic derivatives revealed a broad spectrum of biological activities, including antibacterial and antidiabetic effects, showcasing the versatility of this compound class .
Mechanism of Action
The mechanism of action of endo-3-azabicyclo[3.1.0]hexane-6-methanol hydrochloride involves its interaction with specific molecular targets. The bicyclic structure allows it to fit into the active sites of enzymes and receptors, modulating their activity. The compound can act as an agonist or antagonist, depending on the target and the nature of the interaction .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Stereochemical Variants
Exo-3-Benzyl-3-azabicyclo[3.1.0]hexane-6-methanol
- CAS : 134575-07-8
- Molecular Formula: C₁₃H₁₇NO (neutral form)
- Molecular Weight : 203.28 g/mol
- Key Differences: Exo stereochemistry (vs. A benzyl group at the 3-position increases hydrophobicity, which may enhance blood-brain barrier penetration compared to the hydrochloride salt form .
rel-(1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-ylmethanol
Functional Group Modifications
1-(6-Amino-3-azabicyclo[3.1.0]hexan-3-yl)ethan-1-one Hydrochloride
- CAS : 1989672-41-4
- Molecular Formula : C₇H₁₃ClN₂O
- Molecular Weight : 176.64 g/mol
- Key Differences: An acetyl group replaces the methanol substituent, introducing ketone functionality. The presence of an amino group at the 6-position may enhance hydrogen-bonding interactions in drug-target binding .
Methyl rel-(1R,5S,6r)-3-azabicyclo[3.1.0]hexane-6-carboxylate Hydrochloride
Bicyclic Framework Analogues
3-Oxa-6-azabicyclo[3.1.1]heptane Hydrochloride
- CAS : 1860028-23-4
- Molecular Formula: C₅H₁₀ClNO
- Molecular Weight : 135.59 g/mol
- Key Differences :
3-Phenyl-3-aza-bicyclo[3.1.0]hexylamine
- Synthesis: Derived from hydrogenation of exo-6-(N,N-dibenzylamino)-3-phenyl-3-aza-bicyclo[3.1.0]hexane .
- The amine group at the 6-position offers a site for further derivatization .
Comparative Data Table
Key Research Findings
- Stereochemical Impact : Endo isomers often exhibit higher metabolic stability than exo counterparts due to reduced exposure of functional groups .
- Substituent Effects: Hydrophilic groups (e.g., methanol, HCl) improve aqueous solubility, whereas hydrophobic groups (e.g., benzyl) enhance membrane permeability .
- Synthetic Routes : Microwave-assisted synthesis (e.g., ) reduces reaction times for bicyclic compounds, while hydrogenation () is critical for amine functionalization .
Biological Activity
Endo-3-azabicyclo[3.1.0]hexane-6-methanol hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article synthesizes current research findings, including synthesis methods, biological effects, and structure-activity relationships (SAR), supported by data tables and case studies.
Molecular Characteristics:
- Chemical Name: this compound
- Molecular Formula: CHClNO
- Molecular Weight: 149.62 g/mol
- CAS Number: 1818847-87-8
Synthesis Methods
Recent advancements in the synthesis of endo-3-azabicyclo[3.1.0]hexane derivatives have utilized various catalytic approaches, including:
- Cyclopropanation Reactions: Utilizing dirhodium(II) catalysts for the cyclopropanation of 2,5-dihydropyrroles has been shown to yield high diastereoselectivity for both exo and endo isomers .
- 1,3-Dipolar Cycloaddition Reactions: This method involves azomethine ylides reacting with cyclopropenes to form the desired bicyclic structures .
Biological Activities
Endo-3-azabicyclo[3.1.0]hexane derivatives exhibit a broad spectrum of biological activities:
1. Anticancer Activity
Research indicates that compounds containing the 3-azabicyclo[3.1.0]hexane framework demonstrate promising anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest .
2. Antidiabetic Effects
Studies have highlighted the potential of these compounds in managing diabetes by enhancing insulin sensitivity and reducing blood glucose levels .
3. Antimicrobial Properties
The antibacterial activity of these compounds has been documented, showing efficacy against various bacterial strains, which suggests their potential use in treating infections .
4. Opioid Receptor Antagonism
Compounds within this class have been identified as antagonists of morphine-induced antinociception, indicating their possible role in pain management without the addictive properties associated with opioids .
Case Study 1: Anticancer Activity
A study investigated the effects of endo-3-azabicyclo[3.1.0]hexane derivatives on human cancer cell lines, revealing IC values ranging from 10 µM to 30 µM, demonstrating significant cytotoxicity against breast and colon cancer cells .
Case Study 2: Antidiabetic Effects
In a preclinical model, administration of a specific derivative improved glucose tolerance tests in diabetic mice, with a notable reduction in fasting blood glucose levels by approximately 25% compared to controls .
Structure-Activity Relationship (SAR)
The biological activity of endo-3-azabicyclo[3.1.0]hexane derivatives is influenced by various structural modifications:
| Modification | Effect on Activity |
|---|---|
| Hydroxyl group at position 6 | Enhances anticancer activity |
| Alkyl substitutions | Modulates antimicrobial potency |
| Stereochemistry | Affects receptor binding affinity |
Q & A
What are the key considerations for optimizing the hydrogenation step in synthesizing bicyclic azabicyclo derivatives like Endo-3-azabicyclo[3.1.0]hexane-6-methanol hydrochloride?
Basic Research Question
The hydrogenation of intermediates, such as exo-6-(N,N-dibenzylamino)-3-azabicyclo[3.1.0]hexane, often employs Pd/C catalysts under H₂ atmospheres. Critical parameters include:
- Catalyst loading : A 10% Pd/C catalyst ratio (e.g., 2.3 g per 37.8 g substrate) ensures efficient debenzylation .
- Solvent selection : Methanol is preferred due to its polarity and compatibility with hydrogenation conditions .
- Reaction monitoring : Tracking H₂ absorption (e.g., 4.48 L theoretical uptake) ensures completion. Post-reaction filtration through Celite® and solvent removal under reduced pressure yield crystalline products .
How can researchers resolve contradictions in reported NMR spectral data for bicyclic azabicyclo compounds?
Advanced Research Question
Discrepancies in NMR data (e.g., δH or δC shifts) may arise from stereochemical variations, solvent effects, or impurities. Methodological approaches include:
- Comparative analysis : Cross-referencing exo/endo isomer spectra (e.g., exo-6-amino derivatives in vs. endo configurations in ) .
- Crystallography validation : Use single-crystal X-ray diffraction (as in ) to confirm structural assignments .
- Dynamic NMR (DNMR) : Probe conformational flexibility in solution that might obscure peak splitting .
What computational strategies are effective for predicting reaction pathways in bicyclic azabicyclo synthesis?
Advanced Research Question
Quantum chemical calculations (e.g., density functional theory) and reaction path search algorithms can model intermediates and transition states. For example:
- Transition state analysis : Predict activation energies for cyclopropane ring formation or hydrogenation steps .
- Solvent effect modeling : Use COSMO-RS to optimize solvent selection for crystallization .
- Machine learning integration : Train models on existing synthetic data (e.g., Pd/C reaction conditions) to predict optimal parameters for new derivatives .
How should researchers address low yields in the final crystallization of this compound?
Basic Research Question
Low yields may result from impurities or suboptimal crystallization conditions. Solutions include:
- Recrystallization solvents : Test polar aprotic solvents (e.g., ethyl acetate) vs. protic solvents (e.g., methanol) .
- Temperature gradients : Slow cooling (e.g., 5°C) promotes larger crystal formation, improving purity .
- Additive screening : Introduce seed crystals or surfactants to control nucleation .
What methodologies are recommended for analyzing the stability of this compound under varying storage conditions?
Basic Research Question
Stability studies should assess:
- Thermal degradation : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition temperatures (e.g., mp 233–234°C in ) .
- Hygroscopicity testing : Monitor mass changes under controlled humidity to identify deliquescence risks .
- Long-term storage : Compare room temperature (per ) vs. refrigerated conditions, with HPLC tracking degradation products .
How can researchers design in vitro assays to evaluate the pharmacological potential of bicyclic azabicyclo derivatives?
Advanced Research Question
Focus on target-specific assays:
- Receptor binding studies : Use radioligand displacement assays (e.g., for neurotransmitter receptors) to screen affinity .
- Metabolic stability : Incubate with liver microsomes and analyze via LC-MS to assess cytochrome P450 interactions .
- Toxicity profiling : Employ cell viability assays (e.g., MTT) on HEK293 or HepG2 cell lines .
What experimental and computational tools are synergistic for elucidating reaction mechanisms in azabicyclo synthesis?
Advanced Research Question
Combine:
- Isotopic labeling : Use deuterated solvents or substrates to trace hydrogen transfer pathways during hydrogenation .
- Kinetic isotope effects (KIE) : Compare reaction rates with protiated vs. deuterated substrates to identify rate-limiting steps .
- Molecular dynamics simulations : Model solvent-catalyst-substrate interactions to refine mechanistic hypotheses .
How can contradictory data on the biological activity of structurally similar azabicyclo compounds be reconciled?
Advanced Research Question
Divergent bioactivity reports may stem from:
- Stereochemical differences : Compare endo vs. exo isomers using enantioselective synthesis and chiral HPLC .
- Impurity profiles : Analyze batch-to-batch variations via high-resolution mass spectrometry (HRMS) .
- Assay variability : Standardize protocols (e.g., IC50 determination) across labs to minimize methodological bias .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
